

# benchmarking the synthetic efficiency of 2-chloro-N-phenylbenzamide production

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## Compound of Interest

Compound Name: 2-chloro-N-phenylbenzamide

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A comprehensive guide to the synthetic efficiency of **2-chloro-N-phenylbenzamide** production, offering a comparative analysis of various synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data to inform synthetic strategy.

## Comparison of Synthetic Routes

The synthesis of **2-chloro-N-phenylbenzamide** is primarily achieved through the acylation of aniline with 2-chlorobenzoyl chloride. The efficiency of the overall process is therefore dependent on the synthesis of the prerequisite, 2-chlorobenzoyl chloride, for which several methods exist. This guide will compare two primary routes to **2-chloro-N-phenylbenzamide**, starting from different precursors for 2-chlorobenzoyl chloride.

Route 1: Synthesis starting from 2-chlorobenzoic acid. Route 2: Synthesis starting from 2-chlorobenzaldehyde.

A third, more novel, gold-catalyzed approach directly forming the amide bond from an alcohol and an azide is also presented for comparison.

## Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic routes, providing a benchmark for their efficiency.

Table 1: Synthesis of 2-Chlorobenzoyl Chloride

Parameter	Method A: From 2-Chlorobenzoic Acid	Method B: From 2-Chlorobenzaldehyde
Starting Material	2-Chlorobenzoic Acid	2-Chlorobenzaldehyde
Reagents	Thionyl chloride (SOCl <sub>2</sub> )	Chlorine (Cl <sub>2</sub> ), Phosphorus pentachloride (PCl <sub>5</sub> )
Solvent	Toluene	None specified
Reaction Time	Overnight[1]	6 hours[2]
Temperature	75 °C[1]	160 °C[2]
Yield	100%[1]	93%[2]
Purity	Not specified	98.5%[2]

Table 2: Synthesis of 2-chloro-N-phenylbenzamide

Parameter	Method 1: Acylation with 2-Chlorobenzoyl Chloride	Method 2: Gold-Catalyzed Amidation
Starting Materials	2-Chlorobenzoyl chloride, Aniline	2-Chlorobenzyl alcohol, Phenyl azide
Catalyst/Reagents	Toluene (solvent)	Au/DNA, KOH, O <sub>2</sub>
Reaction Time	1 hour (reflux)[3]	12 hours[4]
Temperature	Reflux[3]	50 °C[4]
Yield	90% (for a similar reaction)[3]	Not specified for this specific product
Purification	Filtration and washing with ethanol[3]	Precipitation and centrifugation[4]

## Experimental Protocols

## Route 1: Synthesis of 2-chloro-N-phenylbenzamide from 2-Chlorobenzoic Acid

Step 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid<sup>[1]</sup>

- A solution of 2-chlorobenzoic acid (20 g, 127.80 mmol) in toluene (150 mL) is placed in a 500 mL round-bottom flask.
- Thionyl chloride (16 g, 134.45 mmol) is added to the mixture.
- The resulting solution is stirred overnight while maintaining the temperature at 75°C in an oil bath.
- The mixture is then concentrated under vacuum using a rotary evaporator to yield 2-chlorobenzoyl chloride.

Step 2: Synthesis of **2-chloro-N-phenylbenzamide**<sup>[3]</sup>

This protocol is adapted from the synthesis of 2-chloro-4-fluoro-N-phenylbenzamide.

- A solution of 2-chlorobenzoyl chloride (10 mmol) in 50 ml of toluene is prepared.
- This solution is added to a solution of aniline (10 mmol) in 10 ml of toluene.
- The reaction mixture is refluxed for 1 hour with stirring.
- The resulting white precipitate is collected by filtration, washed several times with ethanol, and dried in vacuo.

## Route 2: Synthesis of 2-chloro-N-phenylbenzamide from 2-Chlorobenzaldehyde

Step 1: Synthesis of 2-Chlorobenzoyl Chloride from 2-Chlorobenzaldehyde<sup>[2]</sup>

- Phosphorus pentachloride (41.5 g, 0.2 mole) is added to 2-chlorobenzaldehyde (289.7 g, 2.0 mole, 97%).
- After the initial exothermic reaction subsides, the resulting red solution is heated to 160°C.

- A stream of chlorine is introduced through a sparge tube into the solution for a period of six hours.
- The solution is then cooled and distilled under reduced pressure to give 2-chlorobenzoyl chloride.

#### Step 2: Synthesis of **2-chloro-N-phenylbenzamide**

The procedure for the second step is identical to that described in Route 1, Step 2.

## Alternative Route: Gold-Catalyzed Synthesis

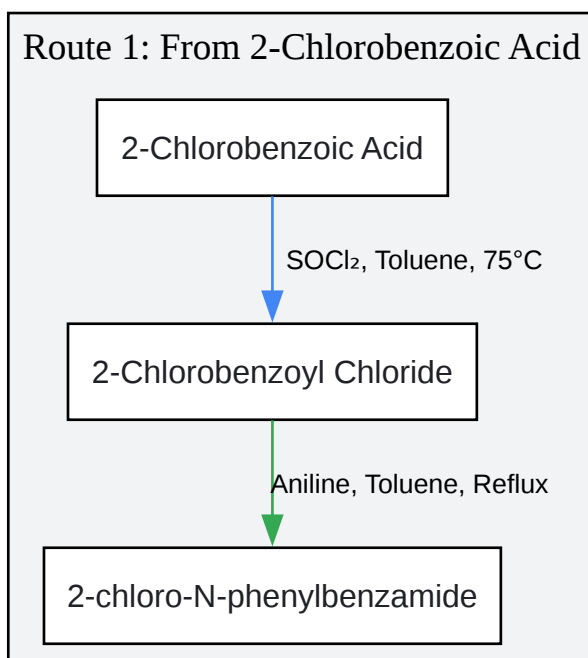
Synthesis of **2-chloro-N-phenylbenzamide** from 2-Chlorobenzyl alcohol and Phenyl Azide<sup>[4]</sup>

- The Au/DNA catalyst is prepared and redispersed in a water solution containing KOH.
- The solution is placed in a glass tube with a magnetic stirring bar.
- 2-Chlorobenzyl alcohol and phenyl azide are added.
- The air in the reaction mixture is removed under vacuum and refilled with O<sub>2</sub> (repeated three times).
- The reaction mixture is stirred under an O<sub>2</sub> balloon at 50°C for 12 hours.
- After the reaction, ethanol and ethyl acetate are added to precipitate the catalyst.
- The mixture is centrifuged, and the supernatant containing the product is collected.

## Visualizations

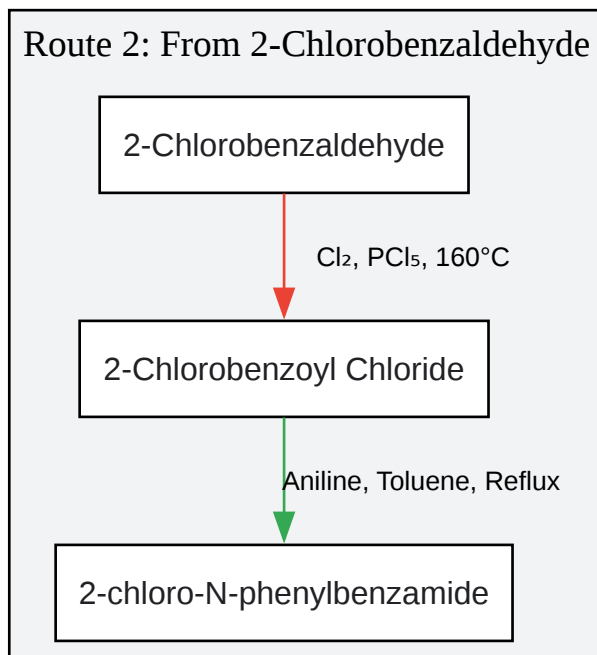
### Synthetic Pathway Diagrams

## Route 1: From 2-Chlorobenzoic Acid

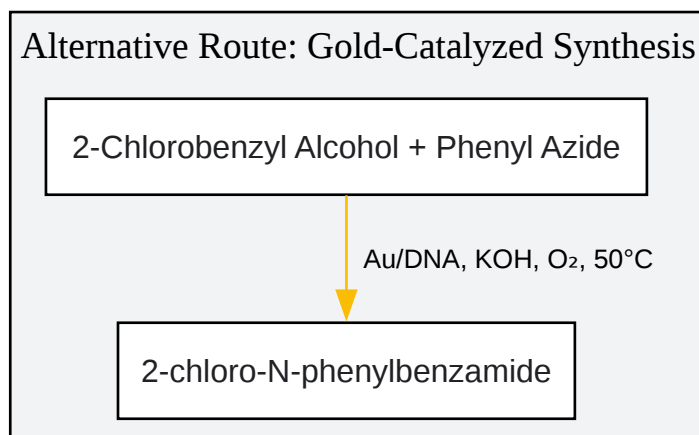
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Caption: Synthetic workflow for Route 1.

## Route 2: From 2-Chlorobenzaldehyde

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Caption: Synthetic workflow for Route 2.



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Caption: Workflow for the gold-catalyzed route.

## Concluding Remarks

The traditional two-step synthesis of **2-chloro-N-phenylbenzamide** via the formation of 2-chlorobenzoyl chloride is a robust and high-yielding process. The choice between 2-chlorobenzoic acid and 2-chlorobenzaldehyde as the starting material for the acid chloride may depend on cost, availability, and safety considerations. The method starting from 2-chlorobenzoic acid with thionyl chloride offers a quantitative yield of the intermediate under milder conditions. The alternative gold-catalyzed one-pot synthesis from 2-chlorobenzyl alcohol represents a more modern approach, potentially offering advantages in terms of atom economy and reduced use of harsh reagents, although further optimization for this specific product may be required. The selection of the optimal synthetic route will depend on the specific requirements of the research or production context, including scale, purity requirements, and available resources.

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## References

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